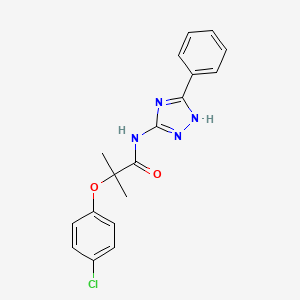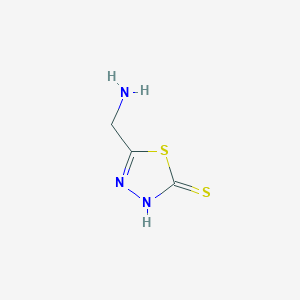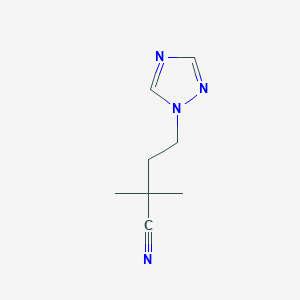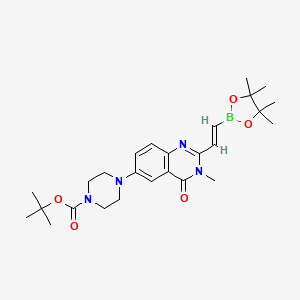
2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol is a non-ionic surfactant with amphiphilic characteristics, meaning it contains both hydrophilic and hydrophobic parts. This compound is widely used in various industrial applications due to its unique properties, such as reducing surface tension and acting as a wetting agent, defoamer, and emulsifier .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol typically involves the reaction of acetylene with isobutyraldehyde in the presence of a base, followed by hydrogenation. The reaction conditions often include:
Temperature: Moderate temperatures around 50-100°C.
Catalysts: Palladium or nickel catalysts are commonly used.
Solvents: Organic solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Acetylene, isobutyraldehyde, and hydrogen.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: The final product is purified using distillation or crystallization techniques to remove any impurities.
化学反応の分析
Types of Reactions
2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alkenes, alkanes.
Substitution Products: Esters, ethers.
科学的研究の応用
2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
作用機序
The mechanism of action of 2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol primarily involves its ability to reduce surface tension and form micelles. This property allows it to:
Enhance Solubility: By forming micelles, it can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.
Stabilize Emulsions: It stabilizes emulsions by reducing the interfacial tension between oil and water phases.
Improve Wetting: It enhances the wetting properties of surfaces, making it useful in coatings and adhesives.
類似化合物との比較
Similar Compounds
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another non-ionic surfactant with similar properties and applications.
3,6-Dimethyl-4-octyne-3,6-diol: Used in similar applications but with different molecular structure and properties.
3,5-Dimethyl-1-hexyn-3-ol: A smaller molecule with similar surfactant properties.
Uniqueness
2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in reducing surface tension and stabilizing emulsions compared to other similar compounds .
特性
分子式 |
C14H26O3 |
|---|---|
分子量 |
242.35 g/mol |
IUPAC名 |
2,4,7,9-tetramethyldec-5-yne-1,4,7-triol |
InChI |
InChI=1S/C14H26O3/c1-11(2)8-13(4,16)6-7-14(5,17)9-12(3)10-15/h11-12,15-17H,8-10H2,1-5H3 |
InChIキー |
UEEXYUHWHUZSBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,5-dibromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13586488.png)


![8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)

![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13586509.png)

![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)



